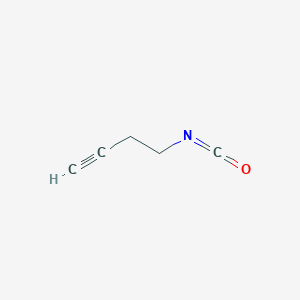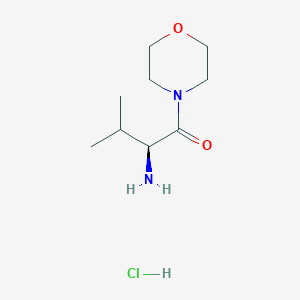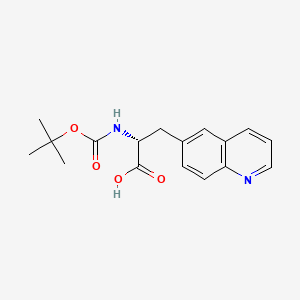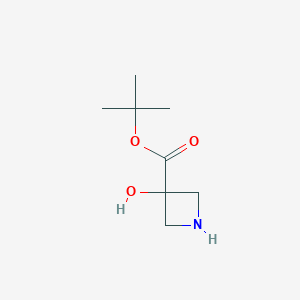
4-Isocyanatobut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyanatobut-1-yne: is an organic compound with the molecular formula C₅H₅NO . It features both an isocyanate group (-N=C=O) and an alkyne group (-C≡C-), making it a unique compound with interesting chemical properties. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Isocyanatobut-1-yne can be synthesized through several methods:
Substitution Reactions: One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile.
Oxidation of Isonitriles: Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the decarboxylative isocyanation of carboxylic acids with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide, catalyzed by 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Halogens and Hydrogen Halides: Used in addition reactions with the alkyne group.
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Trifluoroacetic anhydride and 4-dimethylaminopyridine are used in oxidation and rearrangement reactions.
Major Products:
Dihaloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Urethanes and Ureas: Formed from nucleophilic addition reactions with alcohols and amines.
Polyurethanes: Formed from polymerization reactions with diols.
科学的研究の応用
Chemistry: 4-Isocyanatobut-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a biochemical probe is being explored due to its ability to form stable linkages with biomolecules .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams. Its unique reactivity also makes it valuable in the development of new materials .
作用機序
Mechanism: The mechanism of action of 4-Isocyanatobut-1-yne involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymers .
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved include nucleophilic addition and polymerization reactions .
類似化合物との比較
Phenyl Isocyanate: Similar in that it contains an isocyanate group, but differs in having a phenyl group instead of an alkyne group.
Propargyl Isocyanate: Contains both an isocyanate and an alkyne group, similar to 4-Isocyanatobut-1-yne, but with a different carbon chain structure.
Methyl Isocyanate: Contains an isocyanate group but lacks the alkyne group, making it less reactive in certain types of reactions.
Uniqueness: this compound is unique due to the presence of both an isocyanate and an alkyne group, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
特性
分子式 |
C5H5NO |
|---|---|
分子量 |
95.10 g/mol |
IUPAC名 |
4-isocyanatobut-1-yne |
InChI |
InChI=1S/C5H5NO/c1-2-3-4-6-5-7/h1H,3-4H2 |
InChIキー |
JZSAIPYFALMQNM-UHFFFAOYSA-N |
正規SMILES |
C#CCCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)


![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)


![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
